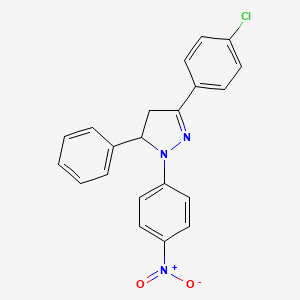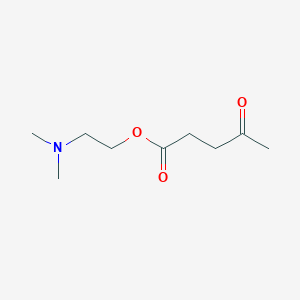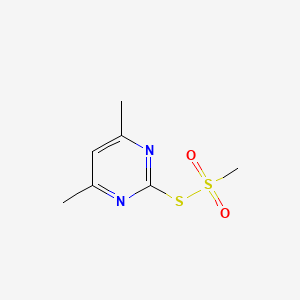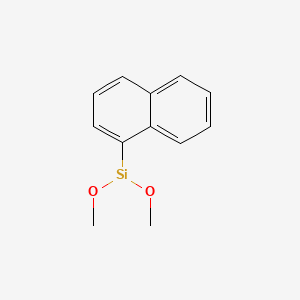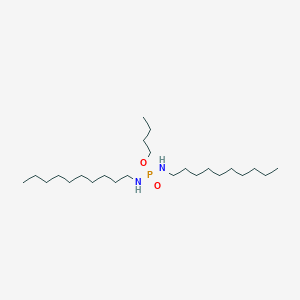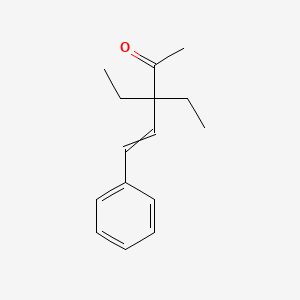
3,3-Diethyl-5-phenylpent-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-5-phenylpent-4-en-2-one is an organic compound with the molecular formula C15H20O It is characterized by its branched structure, which includes a phenyl group and a pent-4-en-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-phenylpent-4-en-2-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 3,3-diethylpent-4-en-2-one with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of solvents and reagents would be optimized for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diethyl-5-phenylpent-4-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3,3-Diethyl-5-phenylpent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3-Diethyl-5-phenylpent-4-en-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
3,3-Diethylpent-4-en-2-one: Lacks the phenyl group, resulting in different chemical properties.
5-Phenylpent-4-en-2-one: Lacks the diethyl substitution, affecting its reactivity and applications.
Uniqueness: 3,3-Diethyl-5-phenylpent-4-en-2-one is unique due to the presence of both diethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
64976-67-6 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
3,3-diethyl-5-phenylpent-4-en-2-one |
InChI |
InChI=1S/C15H20O/c1-4-15(5-2,13(3)16)12-11-14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3 |
Clé InChI |
KLOWDLPFFUPQHI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C=CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


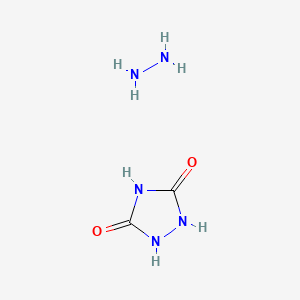


![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
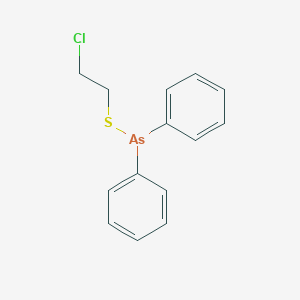
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
